

# A Comprehensive Technical Guide to Tert-butyltrimethylsilyl Trifluoromethanesulfonate (CAS: 69739-34-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyltrimethylsilyl trifluoromethanesulfonate*

Cat. No.: B140502

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## Abstract

**Tert-butyltrimethylsilyl trifluoromethanesulfonate** (TBDMS-OTf), a powerful and versatile organosilicon compound, is a cornerstone reagent in modern organic synthesis. Identified by its CAS number 69739-34-0, it is widely recognized for its exceptional ability to function as a highly reactive silylating agent and a potent Lewis acid.<sup>[1][2]</sup> Its utility spans a broad range of applications, most notably in the protection of hydroxyl and amino groups, and in the formation of silyl enol ethers, which are key intermediates in carbon-carbon bond-forming reactions.<sup>[3][4]</sup> The high reactivity of TBDMS-OTf stems from the trifluoromethanesulfonate (triflate) moiety, an excellent leaving group that renders the silicon atom highly electrophilic.<sup>[3]</sup> This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse applications of TBDMS-OTf, with a focus on detailed experimental protocols and safety considerations to aid researchers in its effective and safe utilization.

## Chemical and Physical Properties

TBDMS-OTf is a colorless to yellow fuming liquid that is highly sensitive to moisture.<sup>[4]</sup> Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	69739-34-0	
Molecular Formula	C <sub>7</sub> H <sub>15</sub> F <sub>3</sub> O <sub>3</sub> SSi	[5]
Molecular Weight	264.34 g/mol	[6]
Appearance	Colorless to yellow liquid	[4]
Boiling Point	65-67 °C at 12 mmHg	[5][7]
Density	1.151 g/mL at 25 °C	[6][7]
Refractive Index (n <sub>20/D</sub> )	1.385	[7]
Flash Point	36 °C (98.6 °F) - closed cup	[5][7]
Solubility	Soluble in most organic solvents (e.g., pentane, CH <sub>2</sub> Cl <sub>2</sub> ); reacts rapidly with protic solvents like water and alcohols.	[2][8]
Stability	Moisture sensitive; should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.	[2][9]

## Spectroscopic Data

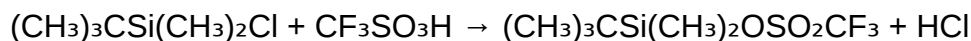
The structural identity of **tert-butyldimethylsilyl trifluoromethanesulfonate** can be confirmed by various spectroscopic techniques.

Spectroscopic Data	Key Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 0.95 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), -0.21 (s, 3H, Si-CH <sub>3</sub> ), -0.47 (s, 3H, Si-CH <sub>3</sub> ). Note: Specific shifts can vary slightly based on solvent and instrument. A representative spectrum is available. <a href="#">[10]</a>
<sup>13</sup> C NMR	Data not explicitly found in the search results, but would show characteristic peaks for the tert-butyl and dimethylsilyl groups, as well as a quartet for the trifluoromethyl carbon.
Infrared (IR) Spectroscopy	Characteristic strong absorptions for S=O and C-F bonds are expected. A representative ATR-IR spectrum is available. <a href="#">[1]</a>
Mass Spectrometry (Electron Ionization)	The mass spectrum provides information on the fragmentation pattern of the molecule. A representative spectrum is available. <a href="#">[7]</a>

## Synthesis

A common laboratory-scale synthesis of **tert-butyldimethylsilyl trifluoromethanesulfonate** involves the reaction of tert-butyldimethylchlorosilane with trifluoromethanesulfonic acid.[\[4\]](#)

Reaction Scheme:



Experimental Protocol:

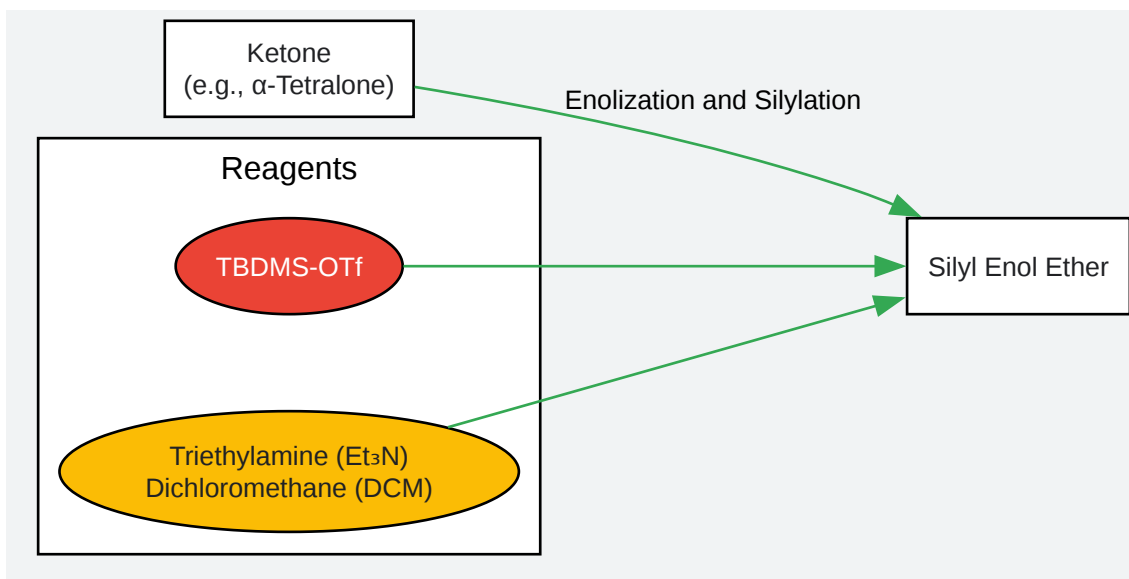
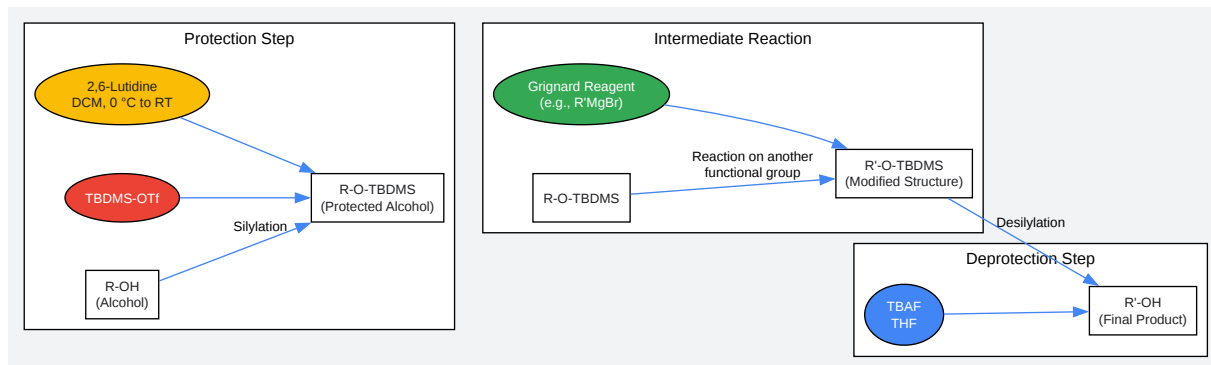
To 24 g (0.16 mol) of tert-butyldimethylchlorosilane at 23°C under an argon atmosphere, 14 mL (0.16 mol) of trifluoromethanesulfonic acid is added dropwise. The solution is then heated at 60°C for 10 hours, during which time hydrogen chloride gas evolves and is removed through a bubbler. The resulting product is purified by distillation under reduced pressure to yield TBDMS-OTf (34 g, 80% yield) with a boiling point of 60°C/7 mmHg.[\[4\]](#)

## Applications in Organic Synthesis

The high reactivity of TBDMS-OTf makes it a superior reagent for a variety of synthetic transformations, particularly when compared to the less reactive tert-butyldimethylsilyl chloride (TBDMS-Cl).[11]

## Protection of Alcohols

TBDMS-OTf is an exceptionally efficient reagent for the protection of primary, secondary, and even sterically hindered tertiary alcohols as their corresponding tert-butyldimethylsilyl (TBDMS) ethers.[2][12] This protection strategy is crucial in multi-step syntheses to mask the reactivity of hydroxyl groups.[13]



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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